Nitrostyrene

Beschreibung

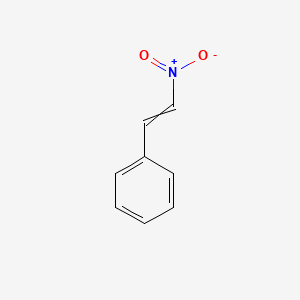

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitroethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOLBVUVDXHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025789 | |

| Record name | beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-96-5 | |

| Record name | β-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of β-Nitrostyrenes via the Henry Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of β-nitrostyrenes, focusing on the Henry reaction, also known as the nitroaldol reaction. β-nitrostyrenes are crucial chemical intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Their reactivity, which stems from the electron-withdrawing nitro group conjugated with the styrenyl system, makes them versatile precursors.[1] The most common and enduring method for their preparation is the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, a reaction discovered by Louis Henry in 1895.[1][2]

Core Reaction Mechanism

The Henry reaction is a classic carbon-carbon bond-forming reaction that proceeds in two main stages: the initial nitroaldol addition followed by a dehydration step to yield the final β-nitrostyrene.[2][3] The entire process is reversible.[2]

-

Nitronate Formation: The reaction begins with the deprotonation of the nitroalkane (e.g., nitromethane) at the α-carbon by a base. This creates a nucleophilic nitronate anion.[2]

-

Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This step forms a β-nitro alkoxide intermediate.[2][4]

-

Protonation: The β-nitro alkoxide is then protonated, often by the conjugate acid of the base used in the first step, to yield a β-nitro alcohol.[2] If isolation of this intermediate is desired, only small amounts of base should be used.[3]

-

Dehydration: Under the reaction conditions, particularly with heating, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the final, conjugated β-nitrostyrene.[1][2] This elimination is facilitated by the acidic α-proton and the stability of the resulting conjugated system.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical and significantly impacts reaction time, temperature, yield, and environmental footprint.[4] A variety of catalytic systems have been developed, ranging from simple bases to more advanced and reusable catalysts.

Table 1: Homogeneous Base and Ammonium (B1175870) Salt Catalysts

| Catalyst System | Aldehyde | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Sodium Hydroxide (B78521) (in Methanol) | Benzaldehyde | 1.05 eq. | 10–15 | Instantaneous | 80–83 | [1][5] |

| Methylamine (in Methanol) | Various | Varies | Room Temp. | 6 h - 7 days | 40–85 | [4] |

| Ammonium Acetate (B1210297) (in Acetic Acid) | Various | Stoichiometric | 100–115 (Reflux) | 2–6 h | 30–82 | [4] |

| Ammonium Acetate (in Nitromethane) | 4-Hydroxy-3-methoxybenzaldehyde | 0.24 eq. | Reflux | 6 h | High | [6][7] |

| Ammonium Acetate (Ultrasound) | 2,3-Dimethoxybenzaldehyde | 1.25 eq. | 22 | 3 h | 99 |[8] |

Table 2: Modern and Heterogeneous Catalytic Systems

| Catalyst System | Aldehyde | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Key Advantages | Reference(s) |

|---|---|---|---|---|---|---|---|

| Ionic Liquid ([SFHEA][HSO₄]) | Various | Varies | 60 | 1–2.5 h | up to 98 | Reusable, solvent-free, high yields | [4] |

| Microwave-Assisted (Ammonium Acetate) | 4-Hydroxy-3-methoxybenzaldehyde | 0.27 eq. | 150 | 5 min | High | Drastically reduced reaction times | [4][7] |

| Layered Double Hydroxides (LDHs) | Benzaldehyde | N/A | 90 | N/A | Good | Environmentally benign, reusable solid catalyst | [9][10] |

| Gel Entrapped Base Catalyst (GEBC) | Anisaldehyde | N/A | N/A | 45 min | Quantitative | Mild conditions, easy work-up |[11] |

Experimental Protocols

The following protocols are adapted from cited literature and represent common methodologies for synthesizing β-nitrostyrene and its derivatives.

Protocol 1: Classical Synthesis using Sodium Hydroxide

This procedure is adapted from a well-established method for synthesizing β-nitrostyrene.[5]

-

Reactant Preparation: In a large, wide-mouthed bottle equipped with a mechanical stirrer and thermometer, combine nitromethane (5 moles), benzaldehyde (5 moles), and methanol (B129727) (1000 mL).[1][5] Cool the vessel in a freezing mixture of ice and salt.[5]

-

Base Addition: Prepare a cooled solution of sodium hydroxide (5.25 moles) in an equal volume of water.[1][5] Add this solution cautiously and with vigorous stirring to the nitromethane/benzaldehyde mixture, maintaining the internal temperature between 10–15°C.[1][5] A bulky white precipitate will form.[5]

-

Workup: After the addition is complete, add 3–3.5 L of ice water to dissolve the precipitate.[1][5] Slowly pour this alkaline solution into a large, stirred solution of hydrochloric acid (1000 mL concentrated HCl in 1500 mL water).[1][5]

-

Isolation and Purification: A pale yellow crystalline mass of β-nitrostyrene will precipitate.[1] Filter the solid by suction and wash with water until chloride-free.[1][5] The crude product can be purified by recrystallization from hot ethyl alcohol, with an expected yield of 80–83%.[1][5]

Protocol 2: Ammonium Acetate Catalyzed Synthesis

This is a common method that uses a weaker base and often requires heating.[6][7]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in excess nitromethane, which serves as both reactant and solvent.[6][7]

-

Catalyst Addition: Add ammonium acetate (approx. 0.24 equivalents) to the solution.[6][7]

-

Reaction: Heat the mixture under reflux (typically 100-115°C) for several hours (2-6 h).[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature.[6] Reduce the solvent volume using a rotary evaporator.[6][7]

-

Isolation and Purification: Dilute the residue with water and extract the product with an organic solvent like diethyl ether.[6][7] Dry the combined organic layers, evaporate the solvent, and purify the resulting solid by recrystallization from a suitable solvent such as isopropanol.[7]

Protocol 3: Microwave-Assisted Synthesis

This modern approach dramatically reduces reaction times.[4][7]

-

Reactant Preparation: In a 2–5 mL microwave vial, dissolve 4-hydroxy-3-methoxybenzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).[7]

-

Reaction: Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[7]

-

Workup and Purification: After cooling, transfer the mixture to a round-bottom flask and remove excess nitromethane on a rotary evaporator.[7] Dilute the residue with water, extract with diethyl ether, dry the organic phase, and evaporate the solvent.[7] The final product is purified by recrystallization from hot isopropanol.[7]

Mandatory Visualization: Experimental Workflow

The general workflow for synthesizing and isolating β-nitrostyrenes via the Henry reaction follows a consistent set of laboratory procedures, from initial setup to final product characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. High-yielding this compound catalyst , Hive Methods Discourse [chemistry.mdma.ch]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Nitrostyrene, a nitroalkene derivative of styrene, is a versatile synthetic intermediate with significant applications in organic chemistry and drug discovery. Its unique electronic properties, arising from the conjugation of a nitro group with a styrenyl system, render it a potent Michael acceptor and a valuable precursor for the synthesis of a wide array of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of β-nitrostyrene, detailed experimental protocols, and an exploration of its interactions with key biological signaling pathways.

Physical and Chemical Properties

β-Nitrostyrene is a pale yellow crystalline solid at room temperature.[1][2] The presence of the electron-withdrawing nitro group conjugated with the phenyl ring and the vinyl group dictates its reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of trans-β-Nitrostyrene

| Property | Value | References |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | Pale yellow to yellow crystalline solid | [1][2] |

| Melting Point | 55-58 °C | [2][4] |

| Boiling Point | 250-260 °C at 760 mmHg | [2][4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, and other organic solvents. | [5] |

| Stability | May be sensitive to prolonged exposure to air. Stable under recommended storage conditions. | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6] |

Spectroscopic Data

The structural features of β-nitrostyrene give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Spectroscopic Data for trans-β-Nitrostyrene

| Technique | Data | References |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00 (d, J = 13.5 Hz, 1H, -CH=CHNO₂), 7.60 (d, J = 13.5 Hz, 1H, -CH=CHNO₂), 7.57-7.35 (m, 5H, Ar-H) | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 139.3, 137.2, 131.5, 130.4, 129.3 (x2), 129.1 (x2) | [7] |

| FT-IR (KBr) | ν (cm⁻¹): ~1640 (C=C stretch), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~970 (trans C-H bend) | [8][9] |

| UV-Vis (in CH₂Cl₂) | λ_max ≈ 312 nm | [10] |

Key Chemical Reactions and Reactivity

The reactivity of β-nitrostyrene is dominated by the electrophilic nature of the carbon-carbon double bond, making it an excellent substrate for nucleophilic additions and cycloaddition reactions.

Michael Addition

β-Nitrostyrene readily undergoes Michael (1,4-conjugate) addition with a wide range of nucleophiles, including carbanions (e.g., from malonates, ketones, and aldehydes), amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Experimental Protocol: Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene

This protocol is an example of an organocatalyzed Michael addition.

Materials:

-

β-Nitrostyrene

-

Cyclohexanone

-

L-Proline (catalyst)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of β-nitrostyrene (1.0 mmol) in DMSO (2 mL) is added cyclohexanone (2.0 mmol) and L-proline (0.1 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the Michael adduct.[11]

Cycloaddition Reactions

β-Nitrostyrene can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[12][13] It can also undergo [2+2] photocycloadditions with olefins upon irradiation with visible light to yield cyclobutane (B1203170) derivatives.[12]

Synthesis of β-Nitrostyrene

The most common and versatile method for the synthesis of β-nitrostyrene and its derivatives is the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.

Experimental Protocol: Synthesis of trans-β-Nitrostyrene via the Henry Reaction

This protocol is a classic example of the Henry reaction for preparing β-nitrostyrene.

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, a mixture of benzaldehyde (1 mol) and nitromethane (1 mol) in methanol (200 mL) is cooled to 0-5 °C in an ice bath.

-

A solution of NaOH (1.05 mol) in water (100 mL) is added dropwise to the stirred mixture, maintaining the temperature below 15 °C. A precipitate will form.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then poured slowly into a vigorously stirred solution of concentrated HCl (1.2 mol) in water (500 mL) and ice (500 g).

-

The yellow precipitate of β-nitrostyrene is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is purified by recrystallization from hot ethanol to yield pale yellow crystals.[14][15]

Biological Activity and Signaling Pathways

β-Nitrostyrene and its derivatives have garnered significant interest in drug development due to their diverse biological activities. Notably, they have been identified as inhibitors of protein tyrosine kinases and modulators of key signaling pathways implicated in cancer and inflammation.

Inhibition of Src and Syk Tyrosine Kinases

Derivatives of β-nitrostyrene have been shown to be potent inhibitors of Src and Syk, two non-receptor tyrosine kinases that are crucial regulators of various cellular processes, including proliferation, differentiation, and immune responses.[4] Overactivity of these kinases is associated with various cancers and inflammatory diseases.

The inhibition of Src and Syk by β-nitrostyrene derivatives disrupts the downstream signaling cascades that they initiate.

Caption: Inhibition of Src and Syk signaling by β-nitrostyrene derivatives.

Modulation of the TNFα/NF-κB Signaling Pathway via RXRα

Certain β-nitrostyrene derivatives have been found to act as ligands for the Retinoid X Receptor alpha (RXRα). This interaction can modulate the TNFα-induced activation of the NF-κB signaling pathway.[16][17] The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. By binding to RXRα, these compounds can interfere with the signaling cascade that leads to the activation of NF-κB, thereby exerting anti-inflammatory and pro-apoptotic effects.

Caption: Modulation of TNFα/NF-κB signaling by β-nitrostyrene derivatives via RXRα.

Conclusion

β-Nitrostyrene is a fundamentally important building block in organic synthesis, offering a gateway to a multitude of complex molecular architectures. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an invaluable tool for chemists. Furthermore, the emerging understanding of its biological activities, particularly in the context of kinase inhibition and modulation of inflammatory pathways, highlights its potential as a scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of β-nitrostyrene in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RXR agonists inhibit high glucose-induced upregulation of inflammation by suppressing activation of the NADPH oxidase-nuclear factor-κB pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ethz.ch [ethz.ch]

- 9. Solved The 1H NMR spectrum of the this compound produced in | Chegg.com [chegg.com]

- 10. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. The Importance of the Retinoid X Receptor Alpha in Modulating Inflammatory Signaling in Acute Murine Colitis | Semantic Scholar [semanticscholar.org]

The Wittig Reaction for Nitrostyrene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Wittig reaction as a robust and versatile method for the synthesis of nitrostyrenes, crucial intermediates in the development of pharmaceuticals and other fine chemicals. The document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate the practical application of this synthetic strategy.

Introduction and Reaction Principle

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[1][2] The reaction's primary driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct, which ensures a nearly irreversible transformation.[3][4]

For the synthesis of nitrostyrenes, this typically involves the reaction of a nitro-substituted benzaldehyde (B42025) with a phosphorus ylide. The electron-withdrawing nature of the nitro group on the aromatic ring makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the ylide.

When employing stabilized ylides (e.g., those bearing an ester or ketone group), the reaction generally favors the formation of the thermodynamically more stable (E)-alkene isomer.[1] In contrast, non-stabilized ylides (bearing alkyl groups) tend to produce the (Z)-alkene.[4] This stereoselectivity is a key advantage of the Wittig reaction in targeted synthesis.

General Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the nitro-substituted benzaldehyde. This forms a transient, four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and rapidly collapses in a reverse [2+2] cycloaddition to yield the final nitrostyrene (alkene) and the triphenylphosphine oxide byproduct.

Quantitative Data Summary

The following table summarizes various protocols for the Wittig synthesis of nitrostyrenes, highlighting the reactants, conditions, and outcomes. This allows for easy comparison of different methodologies.

| Aldehyde | Phosphonium Salt / Ylide | Base / Conditions | Solvent | Time | Temp. | Yield (%) | E:Z Ratio | Ref. |

| 4-Nitrobenzaldehyde (B150856) | (Carbethoxymethyl)triphenylphosphonium bromide | Sodium Hydride (NaH) | Anhydrous THF | 12-24 h | RT | Good | N/A | [5] |

| 4-Nitrobenzaldehyde | Triphenylphosphine + Ethyl bromoacetate (B1195939) (in situ) | Saturated aq. Sodium Bicarbonate (NaHCO₃), Reflux | Water | N/A | Reflux | Good | N/A | [3] |

| 4-Nitrobenzaldehyde | Potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride | Sonication | DMSO-d₆ | 20 min | N/A | 99 | 1.7:1 | [6] |

| 4-Chloro-3-nitrobenzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | 50% aq. Sodium Hydroxide (NaOH) | Dichloromethane | 30-60 min | RT | Good | (E) favored | [7] |

| Various Aldehydes | Nitro-substituted benzyltriphenylphosphonium salts | Phase-Transfer Catalysis (PTC), Microwave (MW) | Dichloromethane/Water | 3 min | 30°C | Good | Varies | [8] |

Note: "Good" indicates a high but unspecified yield as reported in the source. "N/A" indicates data not available in the source.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of Ethyl 4-Nitrocinnamate via Two-Step Ylide Generation[5]

This protocol details a standard Wittig reaction using a strong base to pre-form the ylide in an anhydrous organic solvent.

1. Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide (1.1 equiv.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.)

-

4-Nitrobenzaldehyde (1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

2. Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add (carbethoxymethyl)triphenylphosphonium bromide.

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add the sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the orange-colored ylide.

3. Wittig Reaction:

-

In a separate flask, dissolve 4-nitrobenzaldehyde in anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the 4-nitrobenzaldehyde solution to the ylide solution via a dropping funnel or syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

4. Workup and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product, containing the desired this compound and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: One-Pot Aqueous Synthesis of Ethyl 4-Nitrocinnamate[3]

This "green chemistry" protocol avoids organic solvents and strong bases by generating the ylide in situ in an aqueous medium.

1. Materials:

-

4-Nitrobenzaldehyde (3.3 mmol, 1.0 equiv.)

-

Triphenylphosphine (5.0 mmol, ~1.5 equiv.)

-

Ethyl bromoacetate (6.6 mmol, 2.0 equiv.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)

-

Ethyl acetate

-

Brine

2. Reaction Setup:

-

In a round-bottom flask equipped with a stir bar and reflux condenser, combine 4-nitrobenzaldehyde and triphenylphosphine.

-

Add 10 mL of saturated aqueous sodium bicarbonate solution.

-

While stirring, add ethyl bromoacetate to the mixture via syringe.

3. Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

4. Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer four times with 5 mL portions of ethyl acetate.

-

Combine the organic extracts and wash with 15 mL of brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield the crude product, which can be further purified.

Experimental Workflow

The general workflow for a typical Wittig synthesis of this compound involves two main stages: the preparation of the phosphorus ylide and the subsequent reaction with the aldehyde, followed by workup and purification.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

Direct Nitration of Styrene: A Technical Guide for the Synthesis of β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Nitrostyrene and its derivatives are valuable precursors in organic synthesis, serving as key building blocks for a wide range of pharmaceuticals and other bioactive molecules. The direct nitration of styrene (B11656) presents a more atom-economical and straightforward route to these intermediates compared to classical methods like the Henry (nitroaldol) reaction, which involves the condensation of benzaldehyde (B42025) and nitromethane. However, the direct nitration of the vinyl group in styrenes is often challenging due to competing side reactions, including polymerization of the styrene and electrophilic substitution on the aromatic ring.[1][2] This technical guide provides an in-depth overview of the core methodologies for the direct nitration of styrene, complete with experimental protocols, quantitative data, and a visualization of the general reaction workflow.

Reaction Mechanisms and Methodologies

The direct nitration of styrene to yield β-nitrostyrene can be achieved through several synthetic strategies, each with its own advantages and limitations. The choice of nitrating agent and reaction conditions is crucial to selectively target the vinyl group and minimize the formation of undesired byproducts.

One common approach involves the use of nitric acid, often in a solvent like dichloromethane (B109758). The reaction mechanism can vary depending on the substituents present on the styrene molecule. For styrene itself, reaction with an excess of anhydrous nitric acid in dichloromethane can lead to the formation of 1-phenylethyl nitrate (B79036) as the major product.[3][4]

A more selective method for obtaining β-nitrostyrene is the "one-pot" process utilizing a combination of iodine, a copper(II) salt, and sodium nitrite (B80452) in an organic solvent like acetonitrile (B52724).[1][2] This method is believed to proceed through the in-situ generation of an iodine-nitro species (INO₂) which adds across the double bond of styrene to form a 1-iodo-2-nitro-1-phenylethane intermediate. Subsequent elimination of hydrogen iodide, catalyzed by copper(I) salts formed during the reaction, yields the desired trans-β-nitrostyrene.[1] This approach is notable for its mild reaction conditions and tolerance of various functional groups on the aromatic ring.[1]

Other reported methods include the use of nitric oxide[5] and in-situ generation of nitric acid from potassium nitrate and polyphosphoric acid, which has been shown to produce β-nitrostyrene in moderate yields.[6]

Quantitative Data Summary

The following table summarizes quantitative data from key experimental methods for the direct nitration of styrene. This allows for a direct comparison of reaction conditions and reported yields.

| Method | Nitrating Agent/Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Copper(II)-promoted one-pot synthesis | I₂, CuO·HBF₄, NaNO₂ | Acetonitrile | Room Temperature | 7 hours | 50-85 | [1] |

| Nitric acid in dichloromethane | Anhydrous HNO₃ | Dichloromethane | Room Temperature | - | 98* | [3][4] |

| In-situ nitric acid generation | KNO₃, Polyphosphoric acid | - | - | - | 37 | [6] |

*Note: The primary product in this case was 1-phenylethyl nitrate, not β-nitrostyrene.

Experimental Protocols

Copper(II)-Promoted One-Pot Synthesis of β-Nitrostyrene[1]

This procedure describes a convenient and efficient 'one-pot' synthesis of β-nitrostyrenes from styrenes under mild conditions.

Materials:

-

Styrene (20 mmol)

-

Copper(II) tetrafluoroborate (B81430) (prepared from 0.32 g, 4 mmol of CuO and 1.62 ml of 35% aq. HBF₄)

-

Sodium nitrite (NaNO₂) (1.66 g, 24 mmol)

-

Iodine (I₂) (1.52 g, 6 mmol)

-

Acetonitrile (20 ml)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a solution of copper(II) tetrafluoroborate in acetonitrile (20 ml), add sodium nitrite (1.66 g, 24 mmol).

-

Stir the mixture for 2 minutes.

-

Introduce iodine (1.52 g, 6 mmol) and the styrene (20 mmol) into the reaction flask.

-

Stir the mixture at room temperature for 7 hours.

-

After the reaction is complete, add water (25 ml) to precipitate copper(I) iodide.

-

Filter off the precipitated copper(I) iodide.

-

Extract the filtrate with dichloromethane (3 x 25 ml).

-

Wash the combined organic layers with 5% aqueous sodium thiosulfate (B1220275) solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the β-nitrostyrene.

Visualization of the Experimental Workflow

The following diagram illustrates the general experimental workflow for the direct nitration of styrene.

Caption: General workflow for the direct nitration of styrene.

References

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. benchchem.com [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - abnormal nitration of styrene - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Electrophilic Character of the Nitrostyrene Double Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of the carbon-carbon double bond in β-nitrostyrenes. Nitrostyrenes are highly valuable and versatile building blocks in organic synthesis, largely owing to the powerful electron-withdrawing properties of the nitro group, which strongly activates the double bond for a variety of chemical transformations.[1] The inherent reactivity of this scaffold makes it a cornerstone for the synthesis of pharmaceuticals, fine chemicals, and biologically active compounds.[2][3]

The core principle behind the utility of nitrostyrenes lies in the electron-deficient character of the β-carbon of the double bond.[1] The nitro group (-NO₂) exerts strong inductive and resonance effects, polarizing the π-system and rendering the β-carbon highly susceptible to nucleophilic attack.[1][4] This guide details the electronic factors governing this reactivity, presents quantitative data, outlines key experimental protocols, and visualizes the principal reaction pathways.

Core Principle: Electronic Activation by the Nitro Group

The reactivity of β-nitrostyrene is fundamentally governed by the electron-deficient nature of its double bond. The nitro group, a potent electron-withdrawing group (EWG), significantly decreases electron density across the conjugated system.[1] This polarization renders the β-carbon atom highly electrophilic and thus a prime target for attack by a wide range of nucleophiles.[1] The presence of additional EWGs on the phenyl ring can further enhance this effect, synergistically increasing the electrophilicity of the β-carbon and accelerating reaction rates with nucleophiles.[1] Conversely, electron-donating groups on the phenyl ring can increase the electron density of the olefinic bond, which can influence the rate of reaction.[5]

The logical flow of this electronic influence can be visualized as follows:

Data Presentation

The electrophilic character of nitrostyrenes can be quantified through kinetic studies and spectroscopic analysis.

Table 1: Hammett Correlation for Michael Addition Reactions

The Hammett equation provides a linear free-energy relationship to quantify the effect of substituents on the phenyl ring of nitrostyrene on reaction rates. A positive Hammett reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state.

| Reaction System | Hammett Reaction Constant (ρ) | Implication |

| Michael addition of 3a with p-substituted β-nitrostyrenes | +0.4 | Reaction rate is moderately accelerated by electron-withdrawing substituents on the phenyl ring.[6] |

| Michael addition of cyclic secondary amines (Uncatalyzed Route, Kk₂) | +0.84 | Electron-withdrawing groups on the this compound ring enhance its reactivity toward amines in the uncatalyzed pathway.[1][7] |

| Michael addition of cyclic secondary amines (Amine-Catalyzed Route, Kk₃) | +2.10 | The catalytic pathway is significantly more sensitive to electronic effects, with EWGs strongly accelerating the reaction rate.[7] |

Table 2: Spectroscopic Data for Representative β-Nitrostyrenes

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electronic environment of the double bond. The downfield chemical shifts of the vinylic protons, particularly Hβ, indicate a deshielded, electron-poor environment.

| Compound | ¹H NMR δ (ppm), Hα (J in Hz) | ¹H NMR δ (ppm), Hβ (J in Hz) | ¹³C NMR δ (ppm), Cα | ¹³C NMR δ (ppm), Cβ |

| trans-β-Nitrostyrene | 7.60 (d, J = 13.5)[8] | 8.00 (d, J = 13.5)[8] | 137.2 | 139.1 |

| 4'-Methoxy-β-nitrostyrene | 7.55 (d, J = 9.0)[8] | 7.98 (d, J = 13.7)[8] | 138.8 | 115.3 |

| 4'-Chloro-β-nitrostyrene | 7.58 (d, J = 13.7)[8] | 7.95 (d, J = 13.7)[8] | 137.7 | 137.4 |

| 1-Chloro-4-(2-nitrovinyl)benzene | 7.97 (d, J=13.7)[9] | 7.61 (d, J=13.7)[9] | 137.6, 137.3, 130.6, 130.3, 129.9[9] | - |

Table 3: Kinetic Data for Michael Addition with Cyclic Secondary Amines

Kinetic studies on the Michael addition of cyclic secondary amines to substituted β-nitrostyrenes in acetonitrile (B52724) show both an uncatalyzed (Kk₂) and a base-catalyzed (Kk₃) pathway.[7]

| Substituent (X) on this compound | Uncatalyzed Rate Constant (Kk₂) | Catalyzed Rate Constant (Kk₃) |

| 4-MeO | - | - |

| 4-Me | 0.05 | 1.95 |

| H | 0.08 | 4.47 |

| 4-Cl | 0.17 | 15.1 |

| 3-Cl | 0.28 | 31.6 |

| 4-CN | 0.85 | 251 |

| 4-NO₂ | 1.51 | 661 |

| (Data adapted from a kinetic study on Michael-type reactions)[7] |

Table 4: Reactivity in [3+2] Cycloaddition Reactions

The electrophilicity of nitrostyrenes makes them excellent partners in cycloaddition reactions. Computational studies show low activation enthalpies for their [3+2] cycloaddition with nitrones, indicative of high reactivity.[10][11]

| This compound Isomer | Activation Enthalpy (kcal mol⁻¹) | Electrophilicity Index (ω) (eV) | Reactivity Profile |

| (Z)-β-Nitrostyrene | 4.4 | 2.70 | The less stable Z-isomer is kinetically more reactive.[10][11] |

| (E)-β-Nitrostyrene | 5.0 | 2.66 | Classified as a strong electrophile, readily participates in polar reactions.[11] |

Key Reactions & Mechanisms

The electrophilic double bond of this compound is the focal point for several pivotal synthetic transformations.

Michael (Conjugate) Addition

The hallmark reaction of nitrostyrenes is the Michael addition, where they act as superb Michael acceptors.[1] This reaction forms a C-C or C-heteroatom bond via the addition of a nucleophile to the β-carbon.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst [mdpi.com]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]

Stability and Storage of Crystalline Nitrostyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of crystalline nitrostyrene, with a primary focus on trans-β-nitrostyrene. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and formulation of this class of compounds.

Physicochemical Properties and General Stability

Crystalline nitrostyrenes are yellow, prism-like solids.[1] They are known to be sensitive to prolonged exposure to air and are combustible.[2][3] The stability of these compounds is influenced by several factors, including temperature, light, and humidity.

Table 1: Physicochemical Properties of trans-β-Nitrostyrene

| Property | Value | Reference(s) |

| Appearance | Yellow crystalline solid | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Melting Point | 55-58 °C | [3] |

| Boiling Point | 250-260 °C | [3] |

| Solubility | Insoluble in water | [2] |

Stability Profile

Thermal Stability

Photostability

Crystalline β-nitrostyrene is known to be photoreactive.[2][5] Upon exposure to ultraviolet (UV) light, it can undergo solid-state photodimerization to form cyclobutane (B1203170) derivatives.[2][5] This process involves a trans to cis isomerization, which is facilitated by the disordered crystal structure of the compound.[2][5] Therefore, it is crucial to protect crystalline this compound from light to prevent degradation.

Hygroscopicity

Specific data on the hygroscopicity of crystalline this compound is not available. However, as a general practice for crystalline organic compounds, it is recommended to store them in a dry environment to prevent potential physical and chemical changes that can be induced by moisture.

Chemical Compatibility

Crystalline this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the compound.

Recommended Storage Conditions

Based on its stability profile, the following storage conditions are recommended for crystalline this compound:

Table 2: Recommended Storage Conditions for Crystalline this compound

| Condition | Recommendation | Reference(s) |

| Temperature | Refrigerated temperatures (2-8 °C) | [2][3] |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) | [2] |

| Container | Tightly closed container | [2] |

| Light | Protected from light | [2][5] |

| Moisture | Store in a dry environment | General good practice |

| Incompatibles | Store away from strong oxidizing agents and strong bases | [2][3] |

Experimental Protocols

Thermal Stability Assessment (General Protocol)

A general workflow for assessing the thermal stability of a crystalline organic compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is outlined below.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of crystalline this compound into an appropriate TGA crucible (e.g., alumina). For DSC, a separate sample is hermetically sealed in an aluminum pan.

-

TGA Analysis: Place the crucible in the TGA instrument. Purge with an inert gas (e.g., nitrogen) at a constant flow rate. Heat the sample at a linear heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition. Record the mass of the sample as a function of temperature.

-

DSC Analysis: Place the sealed pan in the DSC instrument. Heat the sample at a similar linear heating rate to observe endothermic events (melting) and exothermic events (decomposition).

-

Data Analysis: From the TGA thermogram, determine the onset temperature of decomposition. From the DSC thermogram, determine the melting point and any exothermic decomposition peaks. For kinetic analysis, the experiment can be repeated at different heating rates.

Photostability Assessment (ICH Q1B Guideline)

The following workflow is based on the ICH Q1B guideline for photostability testing of new drug substances.

Methodology:

-

Sample Preparation: Place a thin layer of crystalline this compound in a chemically inert and transparent container. Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Light Exposure: Expose both the sample and the dark control to a calibrated light source that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Analysis: After exposure, visually inspect the samples for any changes in physical appearance, such as color change. Quantify the amount of remaining this compound and detect any degradation products using a validated stability-indicating HPLC-UV method.

-

Evaluation: Compare the results of the light-exposed sample with those of the dark control to determine the extent of photodegradation.

Stability-Indicating HPLC-UV Method (General Protocol)

A general protocol for a stability-indicating HPLC-UV method to quantify this compound and its degradation products is described below.

Table 3: General HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a buffer like phosphate (B84403) or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (e.g., around 310 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Methodology:

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare calibration standards by diluting the stock solution. Dissolve the samples to be analyzed in the mobile phase.

-

Chromatographic Analysis: Inject the standards and samples into the HPLC system.

-

Data Analysis: Create a calibration curve from the peak areas of the standards. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. Identify and quantify any degradation products by their retention times and peak areas, assuming a similar response factor or by using isolated standards of the degradants if available.

Potential Degradation Pathways

The primary known degradation pathway for crystalline this compound is solid-state photodimerization. Other potential degradation pathways for nitroalkenes, in general, include:

-

Hydrolysis: Although insoluble in water, prolonged contact with moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis of the nitroalkene.

-

Oxidation: In the presence of strong oxidizing agents or prolonged exposure to air and light, oxidation of the molecule may occur.

-

Base-catalyzed reactions: Strong bases can react with this compound, leading to polymerization or other degradation reactions.

Further research is needed to fully elucidate all potential degradation pathways of crystalline this compound under various stress conditions.

Logical Relationship for Handling and Storage

The following diagram illustrates the logical relationship between the properties of crystalline this compound and the recommended handling and storage procedures.

This guide provides a foundational understanding of the stability and storage of crystalline this compound. For critical applications, it is imperative to conduct specific stability studies on the material under conditions relevant to its intended use and storage.

References

- 1. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal engineering and solid state chemistry of some β-nitrostyrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. Solid state dimerisation of β-nitrostyrene: a disordered photoreactive crystal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility of β-Nitrostyrene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The general principle of "like dissolves like" is a useful qualitative predictor of solubility, suggesting that polar solutes will dissolve in polar solvents and non-polar solutes will dissolve in non-polar solvents.

β-Nitrostyrene, with its aromatic ring and a conjugated nitro group, possesses a moderate polarity. This structural feature dictates its solubility profile in various organic solvents.

Qualitative and Quantitative Solubility Data

Based on available literature, the solubility of β-nitrostyrene in common organic solvents can be summarized as follows. It is important to note that most of the available data is qualitative.

| Solvent Classification | Solvent | Solubility |

| Protic Solvents | Ethanol (B145695) | Soluble[1][2] |

| Methanol | Soluble | |

| Aprotic Solvents | Acetone | Soluble[1] |

| Ether | Moderately Soluble to Very Soluble[1][2] | |

| Chloroform | Very Soluble[1] | |

| Carbon Disulfide | Very Soluble[1] | |

| Aqueous Solvent | Water | Insoluble (< 1 mg/mL at 22.8°C)[1] |

Note: The term "soluble" indicates that a significant amount of β-nitrostyrene will dissolve in the solvent, but the exact concentration is not specified in the cited sources. Researchers should determine the quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general workflow for determining the solubility of a compound like β-nitrostyrene.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology:

-

Preparation of Materials:

-

Ensure the β-nitrostyrene is of high purity. Recrystallization from a suitable solvent like ethanol may be necessary.

-

Use high-purity, anhydrous solvents.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of crystalline β-nitrostyrene to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer. The temperature should be maintained within ±0.1°C.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration plateaus.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

The concentration of β-nitrostyrene in the filtered saturated solution can be determined using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: Prepare a calibration curve of absorbance versus concentration using standard solutions of β-nitrostyrene in the same solvent. Dilute the saturated solution sample to fall within the linear range of the calibration curve and measure its absorbance.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, create a calibration curve of peak area versus concentration. This method is particularly useful for complex mixtures.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is straightforward but may be less accurate for volatile solutes or when working with small quantities.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mg/mL) from the determined concentration of the saturated solution.

-

Factors Influencing Solubility

The solubility of β-nitrostyrene is a result of the interplay between several physicochemical factors. A simplified representation of these relationships is provided below.

Caption: Key factors influencing the solubility of β-nitrostyrene.

References

Spectroscopic Profile of trans-β-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trans-β-nitrostyrene, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for trans-β-nitrostyrene are presented below.

¹H NMR Data

The ¹H NMR spectrum of trans-β-nitrostyrene provides information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard, is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.94 | d | 13.7 | 1H, Vinyl |

| 7.56 | d | 13.7 | 1H, Vinyl |

| 7.48 | d | 8.6 | 2H, Aromatic |

| 7.41 | d | 8.6 | 2H, Aromatic |

d = doublet

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data presented was also obtained in CDCl₃.[1][2]

| Chemical Shift (δ) ppm | Assignment |

| 138.3 | Aromatic C |

| 137.8 | Vinyl CH |

| 137.5 | Vinyl CH |

| 130.4 | Aromatic CH |

| 129.8 | Aromatic CH |

| 128.6 | Aromatic C-ipso |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for trans-β-nitrostyrene are listed below.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1645 | Strong | C=C Stretch (Alkene) |

| 1520 | Strong | N-O Asymmetric Stretch (Nitro) |

| 1350 | Strong | N-O Symmetric Stretch (Nitro) |

| 965 | Strong | C-H Bend (trans-Alkene) |

| 770, 690 | Strong | C-H Bend (Aromatic) |

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained through standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the trans-β-nitrostyrene sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small quantity of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 101 MHz or higher is common.[4] The spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the frequency-domain spectrum.

-

Data Processing: The raw data is processed, which includes phasing, baseline correction, and integration of the signals to determine the relative number of protons.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample like trans-β-nitrostyrene, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, the sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Synthesis of trans-β-Nitrostyrene

The most common method for the synthesis of trans-β-nitrostyrene is the Henry reaction, which involves the condensation of benzaldehyde (B42025) with nitromethane (B149229) in the presence of a base.[6][7]

A typical laboratory procedure is as follows:

-

Benzaldehyde and nitromethane are mixed in a suitable solvent, such as methanol.

-

A base, like sodium hydroxide (B78521) or an amine catalyst, is added to the mixture, which is then stirred at a controlled temperature.[6]

-

The reaction mixture is acidified to precipitate the crude product.

-

The solid trans-β-nitrostyrene is then collected by filtration, washed, and can be further purified by recrystallization.[6]

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical workflow for the characterization of trans-β-nitrostyrene using the spectroscopic techniques discussed.

Caption: Workflow for the synthesis and spectroscopic characterization of trans-β-nitrostyrene.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRANS-BETA-NITROSTYRENE(102-96-5) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

The Synthesis of Nitrostyrenes: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical evolution of nitrostyrene synthesis. Nitrostyrenes, or more formally β-nitrostyrenes, are valuable chemical intermediates renowned for their utility in the synthesis of a wide array of pharmaceuticals, including psychoactive substituted phenethylamines and amphetamines, as well as other fine chemicals and dyes. Their rich reactivity, stemming from the electron-withdrawing nitro group conjugated with a styrenyl backbone, makes them versatile precursors in organic synthesis. This document details the seminal reactions, key scientific contributions, comparative quantitative data, and detailed experimental protocols for their preparation.

A Journey Through Time: The Discovery and Evolution of this compound Synthesis

The synthesis of nitrostyrenes is historically rooted in the broader development of carbon-carbon bond-

Theoretical Insights into the Electronic Structure of Nitrostyrene: A Technical Guide for Researchers

Introduction

β-Nitrostyrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. The electronic structure of these molecules is fundamental to their reactivity and biological function. This technical guide provides an in-depth overview of the theoretical studies on the electronic structure of nitrostyrene, targeting researchers, scientists, and drug development professionals. We will delve into the computational methodologies employed, present key quantitative data, and visualize the intricate relationships governing their electronic properties.

Computational Methodologies for Studying this compound's Electronic Structure

The electronic properties of this compound derivatives are predominantly investigated using quantum chemical calculations. Density Functional Theory (DFT) is the most common method, offering a good balance between computational cost and accuracy.

A typical computational workflow for analyzing the electronic structure of this compound is as follows:

Commonly employed computational details include:

-

Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional. Other functionals like M06-2X may be used for specific applications.

-

Basis Sets: The 6-31G* or 6-311G** basis sets are frequently used to provide a good description of the electronic structure.

Quantitative Data on the Electronic Properties of Nitrostyrenes

Frontier Molecular Orbitals: HOMO and LUMO Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For unsubstituted β-nitrostyrene, representative calculated HOMO and LUMO energies are in the range of -6.5 to -7.0 eV and -2.0 to -2.5 eV, respectively, depending on the level of theory.

The electronic properties of para-substituted nitrostyrenes are significantly influenced by the nature of the substituent. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the energies of the frontier molecular orbitals.

Atomic Charges

Mulliken population analysis is a method to estimate the partial atomic charges in a molecule. While it has known limitations, it can provide a qualitative picture of the charge distribution. For unsubstituted β-nitrostyrene, the nitro group is highly electronegative, leading to a significant negative charge on the oxygen atoms and a positive charge on the nitrogen atom. The β-carbon of the vinyl group typically carries a partial positive charge, making it susceptible to nucleophilic attack.

Dipole Moments

The dipole moment is a measure of the overall polarity of a molecule. Theoretical and experimental studies have been conducted to determine the dipole moments of various this compound derivatives. The table below summarizes experimentally determined dipole moments for a series of para-substituted trans-β-nitrostyrenes.

| Substituent (para-) | Dipole Moment (Debye) |

| -H | 4.25 |

| -CH₃ | 4.60 |

| -OCH₃ | 5.08 |

| -N(CH₃)₂ | 6.42 |

| -Cl | 2.89 |

| -Br | 2.88 |

| -NO₂ | 0.83 |

Experimental Protocols for the Synthesis of Nitrostyrenes

The theoretical studies on nitrostyrenes are often complemented by experimental work. The following are common synthetic routes to obtain these compounds.

Henry Reaction (Nitroaldol Condensation)

This is a classic method for the synthesis of β-nitrostyrenes, involving the condensation of an aromatic aldehyde with nitromethane (B149229) in the presence of a base.

General Protocol:

-

A mixture of the substituted benzaldehyde (B42025) (1 equivalent) and nitromethane (1.5-2 equivalents) is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

A base catalyst (e.g., ammonium (B1175870) acetate, methylamine, or sodium hydroxide) is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically a few hours to overnight).

-

After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

One-Pot Synthesis from Styrenes

An alternative method involves the direct conversion of styrenes to β-nitrostyrenes.

General Protocol:

-

To a solution of the substituted styrene (B11656) (1 equivalent) in a solvent like acetonitrile, a nitrating agent is added. A common system involves a mixture of sodium nitrite (B80452) and a copper(II) salt.

-

The reaction is typically carried out at room temperature with stirring for several hours.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the electronic structure of this compound and its derivatives. By analyzing properties such as frontier molecular orbital energies, atomic charges, and dipole moments, researchers can rationalize and predict the reactivity, stability, and potential biological activity of these compounds. The interplay between computational and experimental approaches is crucial for advancing the development of new drugs and materials based on the this compound scaffold.

An In-depth Technical Guide to Safety Precautions for Handling Nitrostyrene in the Lab

For Researchers, Scientists, and Drug Development Professionals

Nitrostyrene and its derivatives are valuable intermediates in organic synthesis, particularly in the development of novel therapeutics. However, their reactivity and inherent hazards necessitate stringent safety protocols in a laboratory setting. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and toxicological profile of this compound to ensure the well-being of laboratory personnel.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance with multiple routes of toxicity. It is harmful if swallowed, inhaled, or absorbed through the skin. It is a known irritant to the skin, eyes, and respiratory tract, and is also a lachrymator, causing tearing of the eyes.[1][2] Furthermore, it is suspected of causing genetic defects.[3][4]

Acute Effects:

-

Inhalation: May cause respiratory irritation, coughing, wheezing, shortness of breath, and headache.[1][2]

-

Skin Contact: Causes skin irritation, which can lead to redness and a burning sensation.[3]

-

Eye Contact: Causes serious eye irritation and is a lachrymator.[1][3]

-

Ingestion: Toxic if swallowed, potentially causing nausea and vomiting.[1][3]

Chronic Effects:

-

Prolonged or repeated exposure may lead to sensitization.

Quantitative Data Summary

A clear understanding of the physical and toxicological properties of this compound is fundamental to safe handling. The following table summarizes key quantitative data for β-nitrostyrene and its isomers.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [3][5] |

| Molecular Weight | 149.15 g/mol | [3][5] |

| Appearance | Yellow crystalline solid | [3][5][6] |

| Melting Point | 55-58 °C (trans-isomer) | [6] |

| Boiling Point | 250-260 °C at 760 mmHg | [6] |

| Specific Gravity | 1.1552 at 32.2 °C | [2][3] |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [3] |

| Water Solubility | < 1 mg/mL at 23 °C | [2][3] |

| Toxicity (Intraperitoneal LDLo, mouse) | 33 mg/kg | [7] |

| Occupational Exposure Limits (OELs) | Not established | [4][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory when handling this compound.

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Given the lack of specific breakthrough time data for this compound, a conservative approach is recommended. Butyl rubber gloves or double-gloving with a nitrile glove over a butyl rubber glove are advisable for extended contact. Always inspect gloves for integrity before use.

-

Lab Coat: A flame-resistant lab coat is required. It should be fully buttoned to cover as much skin as possible.

-

Clothing: Full-length pants and closed-toe shoes are mandatory. Do not wear shorts, skirts, or sandals in the laboratory.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill or emergency, respiratory protection is necessary. An air-purifying respirator (APR) with organic vapor cartridges is recommended for volatile this compound compounds.

Safe Handling, Storage, and Disposal Protocols

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Refrigerated storage (2-8 °C) is recommended to maintain product quality and reduce polymerization risk.

-

Store under an inert atmosphere (e.g., nitrogen or argon).

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

-

Be aware that this compound may be sensitive to prolonged exposure to air and light.[1][2]

Experimental Protocol: Safe Quenching of this compound Waste

This protocol outlines a general procedure for quenching residual this compound in reaction vessels. This should only be performed by trained personnel in a controlled laboratory setting.

Materials:

-

Reaction vessel containing this compound waste

-

Suitable solvent (e.g., ethanol (B145695) or methanol)

-

Ice bath

-

Sodium borohydride (B1222165) (NaBH₄)

-

Stir plate and stir bar

-

Appropriate PPE

Procedure:

-

In a well-ventilated fume hood, dilute the this compound-containing residue with a suitable solvent like ethanol or methanol.

-

Cool the solution in an ice bath with constant stirring.

-

Slowly and in small portions, add a reducing agent such as sodium borohydride (NaBH₄). Be vigilant for any signs of an exothermic reaction.

-

Continue stirring the mixture in the ice bath until the reaction is complete (cessation of gas evolution or color change).

-

Allow the mixture to slowly warm to room temperature.

-

Once the reaction is complete, the quenched solution can be disposed of as hazardous waste according to institutional and local regulations.

Disposal:

-

All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.[4]

-

Do not dispose of this compound down the drain or in regular trash.

-

Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.

Emergency Procedures

Spill Response:

-

Evacuate and ventilate the immediate area.

-

Remove all sources of ignition.

-

Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

For solid spills, dampen the material with 60-70% ethanol before transferring it to a suitable container for disposal.[1][2]

-

Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Toxicological Mechanisms and Signaling Pathways

Recent research has begun to elucidate the mechanisms underlying the toxicity of this compound, particularly its pro-apoptotic effects in cancer cells. These studies provide valuable insights for drug development professionals.

This compound derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[9] One identified mechanism involves this compound derivatives acting as ligands for the Retinoid X receptor alpha (RXRα). This interaction inhibits the TNFα-induced NFκB signaling pathway, which is crucial for cell survival. By blocking this pathway, this compound promotes apoptosis in cancer cells.[10]

Experimental Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

References

- 1. Structure activity analysis of the pro-apoptotic, antitumor effect of this compound adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Applications of Nitrostyrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of nitrostyrene derivatives, their key suppliers, and their applications in synthetic chemistry and drug discovery. Nitrostyrenes are valuable synthetic intermediates, primarily utilized for their electron-deficient alkene moiety, which makes them excellent Michael acceptors. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, leading to the synthesis of diverse and complex molecular architectures, including many with significant biological activity.

Commercial Availability and Suppliers